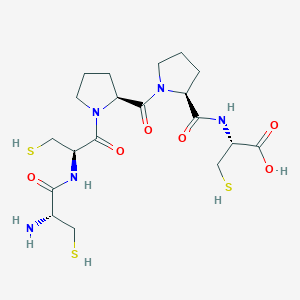![molecular formula C12H16N2 B12629378 2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12629378.png)
2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-terc-butil-5-metil-1H-pirrolo[2,3-b]piridina es un compuesto heterocíclico que presenta una estructura central de pirrolo[2,3-b]piridina con sustituyentes terc-butilo y metilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-terc-butil-5-metil-1H-pirrolo[2,3-b]piridina normalmente implica la ciclación de precursores apropiados bajo condiciones controladas. Un método común implica la reacción de 2-bromo-5-yodopiriridina con una base adecuada para formar el núcleo de pirrolo[2,3-b]piridina, seguido de la sustitución en la posición N-1 con un grupo terc-butilcarbonato . Las condiciones de reacción suelen incluir el uso de disolventes orgánicos como tetrahidrofurano (THF) y bases como hidruro de sodio (NaH).
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y plataformas de síntesis automatizadas para garantizar un alto rendimiento y pureza. Las condiciones de reacción se controlan cuidadosamente para minimizar los subproductos y maximizar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
2-terc-butil-5-metil-1H-pirrolo[2,3-b]piridina sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en las posiciones metil y terc-butilo.
Reactivos y condiciones comunes
Oxidación: KMnO4 en medio ácido o básico.
Reducción: LiAlH4 en éter seco o NaBH4 en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como NaH o K2CO3.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
2-terc-butil-5-metil-1H-pirrolo[2,3-b]piridina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Se investiga por su potencial como molécula bioactiva con propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora como un posible candidato a fármaco debido a sus características estructurales únicas y su actividad biológica.
Industria: Se utiliza en el desarrollo de materiales avanzados, como semiconductores orgánicos y diodos emisores de luz (LED).
Mecanismo De Acción
El mecanismo de acción de 2-terc-butil-5-metil-1H-pirrolo[2,3-b]piridina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir ciertas quinasas o interactuar con el ADN para ejercer sus efectos . Los objetivos moleculares y vías exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- terc-Butilo 3-(hidroximetil)-5-metil-1H-pirrolo[2,3-b]piridina-1-carboxilato
- terc-Butilo 5-metil-3-((trimetilsilil)etinil)-1H-pirrolo[2,3-b]piridina-1-carboxilato
- 1-terc-Butilo 6-metil 2,3-dihidro-1H-pirrolo[2,3-b]piridina-1,6-dicarboxilato
Unicidad
2-terc-butil-5-metil-1H-pirrolo[2,3-b]piridina es único debido a su patrón de sustitución específico, que confiere propiedades químicas y físicas distintas. Esta singularidad lo hace valioso para aplicaciones específicas donde otros compuestos similares pueden no ser tan efectivos.
Propiedades
Fórmula molecular |
C12H16N2 |
|---|---|
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H16N2/c1-8-5-9-6-10(12(2,3)4)14-11(9)13-7-8/h5-7H,1-4H3,(H,13,14) |
Clave InChI |
KZGJJVDECONXHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(NC(=C2)C(C)(C)C)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate](/img/structure/B12629304.png)
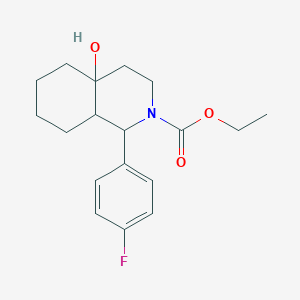
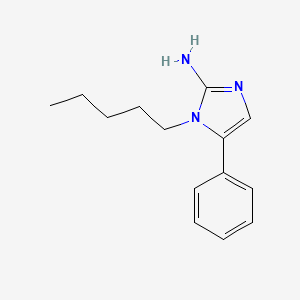
![5-(2-chloro-4-methoxyphenyl)-N-[(2R)-4-(4-chlorophenyl)but-3-en-2-yl]penta-2,4-dienamide](/img/structure/B12629318.png)
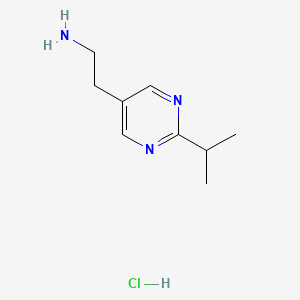
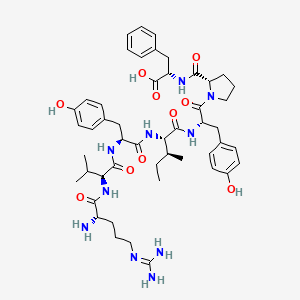
![3-[(3a'S,6a'R)-5-chloro-5'-(2-methoxyethyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanamide](/img/structure/B12629339.png)
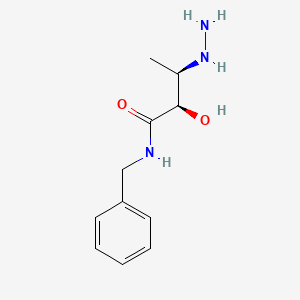

![1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12629374.png)
![2-[(Methylamino)(pentafluorophenyl)methyl]phenol](/img/structure/B12629377.png)

![N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide](/img/structure/B12629397.png)
